Cyanoacetone sodium salt

Description

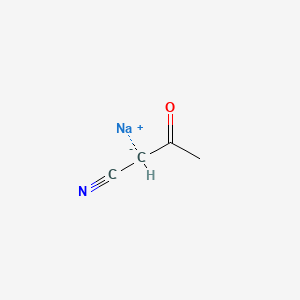

Cyanoacetone sodium salt (CAS: 70807-22-6) is an organic sodium salt with the molecular formula C₄H₄NNaO and a molar mass of 105.07 g/mol. Its structure features a cyano group (-CN), a ketone group (-CO-), and a sodium ion, making it a versatile intermediate in synthetic chemistry. Key synonyms include 3-Oxo-2-sodiobutanenitrile and sodium 3-hydroxycrotonitrile .

This compound is primarily used in the synthesis of pharmaceuticals, agrochemicals, and technical products due to its reactivity in nucleophilic addition and condensation reactions . Commercial suppliers like Merck offer it for laboratory synthesis, highlighting its industrial relevance .

Propriétés

IUPAC Name |

sodium;3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.Na/c1-4(6)2-3-5;/h2H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIONPHFSWONBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C#N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NNaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991078 | |

| Record name | Sodium 1-cyano-2-oxopropan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70807-22-6 | |

| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70807-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070807226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-cyano-2-oxopropan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-cyanoprop-1-ene-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanoacetone sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyanoacetone sodium salt can be synthesized by reacting acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide . The reaction is typically carried out without distilling off the alcohol formed during the reaction, which simplifies the process and increases the yield and purity of the product .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the condensation of acetonitrile with an acetic acid ester using sodium methoxide as the condensation agent . This method avoids the need for high-boiling-point carboxylic acid esters and allows for the continuous removal of the alcohol formed during the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Cyanoacetone sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, amines, and thiols

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Organic Synthesis

Cyanoacetone sodium is primarily utilized as an intermediate in organic synthesis. Its functional groups enable it to participate in multiple chemical reactions, such as:

- Nucleophilic Substitution : The nitrile group can engage in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

- Condensation Reactions : The ketone group can undergo condensation with aldehydes or other ketones, leading to the formation of larger molecules like β-keto nitriles.

- Reduction Reactions : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) .

Pharmaceuticals

Cyanoacetone sodium plays a significant role in the pharmaceutical industry. It is used as a reagent for synthesizing pharmacologically active compounds. Its ability to facilitate the production of complex organic molecules makes it valuable for developing new drugs and therapeutic agents .

Case Study Example :

A notable application is its use in synthesizing anti-inflammatory drugs where cyanoacetone sodium serves as a key intermediate that enhances the efficacy of the final pharmaceutical product.

Materials Science

In materials science, cyanoacetone sodium is employed as a precursor for advanced materials and polymers. Its unique reactivity allows for the design of novel materials with specific properties, which can be tailored for applications in electronics and coatings .

Catalysis

Cyanoacetone sodium can act as a ligand or intermediate in various catalytic processes. Its involvement in catalysis enhances reaction rates and selectivity, making it an important compound in synthetic chemistry .

Summary Table of Applications

| Application Area | Description | Key Reactions Involved |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Nucleophilic substitution, condensation |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients | Various organic reactions |

| Materials Science | Precursor for advanced materials and polymers | Polymerization reactions |

| Catalysis | Acts as a ligand or intermediate in catalytic processes | Enhances reaction rates |

Mécanisme D'action

The mechanism of action of cyanoacetone sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can form enolate ions, which can then participate in nucleophilic addition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and application .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Chemical and Functional Group Comparison

The table below summarizes key attributes of cyanoacetone sodium salt and related compounds:

Detailed Analysis of Key Compounds

Sodium Chloroacetate (C₂H₃ClO₂•Na)

- Structural Differences: Replaces the cyano and ketone groups in this compound with a chloro and carboxylate group.

- Applications : Used in herbicides and organic synthesis, leveraging its electrophilic chloro group for alkylation reactions .

- Safety : Corrosive; requires immediate flushing upon contact with skin or eyes .

Sodium Cyanate (CHNO•Na)

- Functional Group Contrast: Contains a cyanate (-OCN) group instead of a cyano (-CN) group.

- Reactivity: Less nucleophilic than this compound, making it suitable for non-reactive applications like dye intermediates .

- Toxicity : Less acutely toxic than cyanides but still hazardous upon ingestion .

Acetone Cyanohydrin (C₄H₇NO)

- Key Hazard: Decomposes to release hydrogen cyanide (HCN), posing acute toxicity risks. In contrast, this compound is more stable due to its sodium salt form .

- Regulatory Status : Classified as highly toxic under EU regulations, requiring stringent handling protocols .

Sodium Fluoroacetate (C₂H₂FNaO₂)

- Toxicity Profile: Known as "Compound 1080," it disrupts cellular metabolism by inhibiting the citric acid cycle, with lethality at doses as low as 2–5 mg/kg in humans . This compound lacks this mechanism, reflecting lower acute toxicity.

N-Cyanoacetamide Sodium Salt (C₃H₃N₂NaO)

- Structural Similarities: Shares the cyano group but replaces the ketone with an amide (-CONH₂).

- Applications : Used similarly in pharmaceutical synthesis but with distinct reactivity due to the amide group .

Activité Biologique

Cyanoacetone sodium salt, also known as sodium cyanoacetate, is a sodium salt of cyanoacetic acid. This compound plays a significant role in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in scientific research, and relevant case studies.

This compound can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide. The general reaction can be represented as follows:

where represents an alkyl group and is an alkali metal such as sodium or potassium.

The biological activity of this compound is attributed to its functional groups, particularly the nitrile and ketone groups. These groups participate in various chemical reactions:

- Nucleophilic Substitution : The nitrile group can act as a nucleophile, attacking electrophilic centers in other molecules.

- Condensation Reactions : The ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

1. Pharmaceuticals

This compound is utilized in the synthesis of pharmacologically active compounds. It serves as a building block for various drugs, including those targeting cancer and other diseases.

2. Organic Synthesis

This compound is a versatile reagent in organic synthesis, often employed in the construction of heterocyclic compounds. For example, it can react with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, which is a precursor for further pharmaceutical development.

3. Materials Science

In materials science, this compound acts as a precursor for preparing polymers and advanced materials. Its ability to form complex structures makes it valuable in developing new materials with specific properties.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of sodium salts derived from cyanoacetic acid against Ehrlich ascites carcinoma (EAC) cells in female mice. Histopathological examinations indicated that the compound improved liver and kidney tissues without adverse effects. The docking study showed favorable interactions between the compound and specific receptors involved in apoptosis, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Purine Preparations

Research has demonstrated that cyanoacetic acid and its sodium salt are essential initial compounds for synthesizing purine preparations. The biological relevance of these preparations underscores the importance of this compound in pharmaceutical chemistry .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing cyanoacetone sodium salt in laboratory settings?

- Methodological Answer : this compound is typically synthesized via acid-base neutralization. A common approach involves reacting cyanoacetic acid with sodium hydroxide (NaOH) in an anhydrous ethanol solvent under controlled pH (8–9). The reaction mixture is stirred at 25–30°C for 2–4 hours, followed by solvent evaporation under reduced pressure. The crude product is recrystallized from ethanol/water (1:1 v/v) to enhance purity . Confirmatory tests for sodium ions (e.g., flame test for yellow emission) and cyanoacetate anions (e.g., IR spectroscopy for C≡N stretching at ~2200 cm⁻¹) should be performed .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer : Adopt strict safety protocols:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers away from moisture and oxidizing agents. Label containers with hazard symbols (e.g., irritant) .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

- Methodological Answer : this compound is hygroscopic and highly soluble in polar solvents (water, methanol, ethanol) but insoluble in nonpolar solvents (hexane, diethyl ether). Prior to synthesis, conduct solubility tests in target solvents at 25°C. For example, dissolve 0.1 g in 10 mL water; rapid dissolution confirms high solubility. Solubility data inform solvent selection for recrystallization or reaction media .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : ¹³C NMR should show peaks at δ ~25 ppm (acetone methyl group) and δ ~110 ppm (cyano carbon).

- Elemental Analysis : Compare experimental C, H, N, and Na percentages with theoretical values (C₃H₄NNaO).

- Mass Spectrometry : ESI-MS in negative mode should exhibit a [M–Na]⁻ ion at m/z 97. Discrepancies may arise from impurities (e.g., unreacted starting material); repeat purification or use gradient HPLC .

Q. What experimental design strategies optimize the yield of this compound in mechanochemical synthesis?

- Methodological Answer : Apply factorial design to evaluate critical parameters:

- Factors : Milling time (10–30 min), ball-to-powder ratio (5:1–20:1), and stoichiometry (NaOH:cyanoacetic acid, 1:1–1.2:1).

- Response Variables : Yield (%) and purity (HPLC area %).

- Statistical Analysis : Use ANOVA to identify significant factors. For example, a 2³ factorial design revealed that excess NaOH (1.1:1) and milling time >20 min maximize yield (>85%) while minimizing byproducts .

Q. How do researchers validate the purity of this compound for kinetic studies?

- Methodological Answer : Implement a multi-tiered analytical workflow:

Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water, 1 mL/min). Purity >98% is required for reliable kinetic data.

Thermal Analysis : TGA should show a single decomposition event at 220–250°C, indicating absence of hydrates or solvates.

Ion Chromatography : Quantify residual chloride ions (from synthesis) to ensure <0.1% contamination .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing discrepancies in salt content measurements (e.g., sodium vs. chloride analysis)?

- Methodological Answer : Use paired t-tests to compare sodium (flame photometry) and chloride (ion-selective electrode) data. For this compound, the molar ratio of Na⁺:C₃H₄NO⁻ should be 1:1. Significant deviations (p<0.05) suggest contamination (e.g., NaCl). Correct by recalculating based on ion-specific calibration curves .

Q. How can researchers design a robust protocol for detecting this compound degradation products?

- Methodological Answer : Accelerate degradation under stress conditions (40°C/75% RH for 4 weeks) and analyze via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.